(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
Description
The compound (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (molecular formula: C₁₇H₁₄ClN₃O₂; molecular weight: 339.77 g/mol) features a pyrazole core substituted with an amino group at position 5, a 4-methoxyphenyl group at position 1, and a 2-chlorophenyl ketone at position 2. Its structure combines electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which influence its electronic properties and intermolecular interactions.
Properties
CAS No. |
618091-19-3 |
|---|---|
Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-12-8-6-11(7-9-12)21-17(19)14(10-20-21)16(22)13-4-2-3-5-15(13)18/h2-10H,19H2,1H3 |
InChI Key |
PCXUQDOPCHPJBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Biological Activity
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : Approximately 500.00 g/mol
Structural Features
- The pyrazole ring is a key component, which is known for its pharmacological versatility.
- The presence of methoxy and chlorophenyl groups contributes to its biological activity through potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, studies have shown that:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated notable antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one study reported mean growth inhibition percentages of 54.25% and 38.44%, respectively, without affecting normal fibroblasts .
- Mechanism of Action : The mechanism appears to involve the inhibition of specific kinases related to cancer progression, such as BRAF(V600E) and Aurora-A kinase. These pathways are crucial for cell cycle regulation and tumor growth .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It was found to significantly inhibit the release of pro-inflammatory cytokines like TNF-α in LPS-stimulated models, suggesting a potential use in treating inflammatory diseases .
- Cellular Mechanisms : The anti-inflammatory effects are likely mediated through the modulation of signaling pathways that regulate inflammation, including the NF-kB pathway.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are noteworthy:
- Compounds similar to this compound have shown effective scavenging activity against free radicals, contributing to their potential in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy group at position 4 | Enhances anticancer activity through improved binding affinity to target proteins |
| Chlorophenyl moiety | Contributes to selectivity and potency against specific cancer cell lines |
| Amino group | Essential for maintaining hydrogen bonding interactions with target enzymes |
Research indicates that modifications to these structural features can lead to variations in potency and selectivity, highlighting the importance of tailored synthesis in drug development .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that the introduction of various substituents at the N1 position significantly impacted their antiproliferative activity. The optimal configuration identified was consistent with the structure of this compound, which showed enhanced efficacy against HepG2 cells while sparing normal cells .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties demonstrated that similar compounds effectively reduced nitric oxide production in macrophage models, indicating a promising avenue for treating chronic inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer agents .
Antioxidant Properties
Compounds containing the pyrazole moiety have shown promise as antioxidants. The introduction of specific substituents can enhance their ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases. This property is particularly relevant in developing drugs aimed at neurodegenerative conditions .
Anti-inflammatory Effects
Some studies suggest that derivatives of pyrazole can exhibit anti-inflammatory activity. The presence of specific functional groups may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| HeLa Cell Study | Demonstrated significant cytotoxicity of pyrazole derivatives, including the compound . | Suggests potential for development as an anticancer drug. |
| Antioxidant Activity Assessment | Evaluated the ability to scavenge free radicals; showed promising results for neuroprotective applications. | Indicates potential use in therapies for oxidative stress-related conditions. |
| Anti-inflammatory Testing | Showed modulation of inflammatory markers in vitro. | Points towards possible applications in treating chronic inflammatory diseases. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole ring’s amino group at position 5 and electron-withdrawing substituents (e.g., 4-methoxyphenyl, 2-chlorophenyl) enable nucleophilic substitution reactions. For example:
-
Acylation : Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) yields the N-acetylated derivative .
-
Sulfonation : Treatment with sulfonic acid derivatives forms sulfonamide analogs, enhancing water solubility .
Table 1 : Nucleophilic substitution reactions
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | 5-Acetamido-1-(4-methoxyphenyl)pyrazole | Et₃N, DCM, 0–25°C | 78 | |
| Tosyl chloride | 5-Tosylamido derivative | Pyridine, reflux | 65 |
Condensation Reactions Involving the Amino Group
The primary amine at position 5 participates in condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under acidic conditions .
-
Heterocyclization : With α,β-diketones or glyoxals, domino reactions yield fused pyrazolo-heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
Example Reaction Pathway :
-
Domino Reaction with Arylglyoxals :
Electrophilic Aromatic Substitution
The 2-chlorophenyl and 4-methoxyphenyl groups direct electrophilic substitution:
-
Nitration : Nitration at the para position of the 4-methoxyphenyl group occurs under mixed acid (HNO₃/H₂SO₄) .
-
Halogenation : Bromination selectively targets the 2-chlorophenyl ring’s meta position due to steric and electronic effects .
Key Finding : DFT studies confirm that the methoxy group’s electron-donating nature increases electron density at the para position, favoring nitration .
Reductive Transformations
The ketone moiety undergoes reduction:
-
NaBH₄ Reduction : Converts the methanone group to a secondary alcohol, yielding (5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanol .
-
Catalytic Hydrogenation : Using H₂/Pd-C reduces the pyrazole ring’s double bond, forming a dihydro derivative .
Cross-Coupling Reactions
The 2-chlorophenyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction : Reacts with arylboronic acids to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Couples with primary amines to introduce amino groups at the chloro-substituted position .
Table 2 : Cross-coupling reactions
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions:
-
Ring Expansion : Treatment with concentrated HCl induces pyrazole ring expansion to form triazine derivatives .
-
Tautomerism : The amino group participates in prototropic shifts, stabilizing zwitterionic forms in polar solvents .
Stability and Reactivity Trends
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to bromine or chlorine substituents, which are more electronegative and hydrophobic .
- highlights that ortho-substituted aryl groups disrupt molecular planarity, affecting crystal packing .
- Molecular Weight and Halogen Identity : Bromine substitution (as in ) increases molecular weight by ~79 g/mol compared to chlorine, which may influence pharmacokinetic properties like diffusion rates.
Structural and Crystallographic Insights
- Isostructural Analogs : Compounds with fluorophenyl substituents (e.g., 4-fluorophenyl in ) exhibit similar triclinic crystal symmetry (P̄1 space group) but differ in intermolecular interactions due to fluorine’s high electronegativity. The target’s methoxy group may engage in hydrogen bonding, altering lattice stability compared to halogenated analogs .
- Planarity and Conformation : Pyrazole derivatives with para-substituted ketones (e.g., 4-chlorophenyl in ) adopt near-planar conformations, whereas ortho-substituted variants (e.g., target compound) show torsional angles up to 30° between aryl rings, as observed in related ortho-chloro structures .
Preparation Methods
Chalcone Intermediate Synthesis
The precursor (2E)-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is prepared via Claisen-Schmidt condensation:
-
Reactants : 2-Chlorobenzaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq).
-
Conditions : 40% NaOH in ethanol (5:1 v/v), stirred at 0–5°C for 4 hours.
Cyclization to Form the Pyrazole Core
Hydrazine-Mediated Cyclization
The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring:
-
Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.2 eq).
-
Workup : Cooled, poured into ice water, filtered, and recrystallized from ethanol.
Mechanistic Insight :
Hydrazine attacks the α,β-unsaturated carbonyl, forming a dihydropyrazoline intermediate, which dehydrates to the pyrazole. The electron-donating methoxy group stabilizes the intermediate, enhancing regioselectivity at C4.
Introduction of the Amino Group
Post-cyclization amination is achieved via nitration followed by reduction:
Nitration at C5
Catalytic Hydrogenation
Alternative Synthetic Routes
One-Pot Synthesis
A modified approach combines chalcone synthesis and cyclization:
Microwave-Assisted Cyclization
-
Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.2 eq).
-
Conditions : Microwave irradiation (300 W, 100°C), 30 minutes.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
IR (KBr) : 3185 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1083 cm⁻¹ (C–O–C).
-
¹H NMR (DMSO-d₆) : δ 8.48 (s, pyrazole-H), 7.93 (d, J = 8.4 Hz, Ar–H), 3.85 (s, OCH₃).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Conventional Cyclization | Acetic acid, 6 h reflux | 82% | 98% | |
| Microwave Cyclization | 300 W, 30 min | 88% | 97% | |
| One-Pot Synthesis | Acetic acid, 8 h reflux | 75% | 95% |
Challenges and Optimization
Q & A
Q. Q1: What are the standard synthetic routes for preparing (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted methods are employed to enhance reaction efficiency. A precursor such as 5-amino-1-(4-methoxyphenyl)-1H-pyrazole is reacted with a 2-chlorobenzoyl chloride derivative under controlled conditions (e.g., using POCl₃ as a catalyst) . Post-synthesis, purification involves column chromatography, followed by characterization via TLC (Rf values) and mass spectrometry (m/z) to confirm molecular weight. Structural validation is achieved through IR (to detect amino and ketone groups) and NMR (¹H/¹³C for substituent positioning) .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can researchers optimize reaction conditions to minimize side products during synthesis?
Methodological Answer: Optimization requires systematic variation of parameters:
- Temperature Control: Evidence from chlorination reactions shows side products (e.g., over-chlorinated derivatives) arise at elevated temperatures. Maintaining 60–80°C during acylation reduces byproducts .
- Catalyst Selection: Using Lewis acids like AlCl₃ improves regioselectivity in Friedel-Crafts acylation steps .
- Real-Time Monitoring: Employing HPLC or in-situ FTIR tracks intermediate formation, enabling timely adjustments . Computational tools (e.g., Multiwfn for electron density analysis) predict reactive sites, guiding reagent stoichiometry .
Basic Characterization Techniques
Q. Q3: Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon types (ketone carbonyl at ~190 ppm) .
- Mass Spectrometry (ESI/APCI): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a loss of 35/37 Da indicates a chlorine atom .
- IR Spectroscopy: Detects functional groups (N-H stretch at ~3400 cm⁻¹ for the amino group, C=O at ~1680 cm⁻¹) .
Advanced Characterization: Resolving Data Contradictions
Q. Q4: How can discrepancies in NMR or crystallographic data be resolved?
Methodological Answer:
- Dynamic NMR Experiments: Variable-temperature NMR distinguishes between conformational isomers causing signal splitting .
- X-ray Crystallography: Resolves ambiguities in substituent positioning. For example, crystal packing analysis clarifies torsional angles between the pyrazole and chlorophenyl groups .
- Computational Validation: Density Functional Theory (DFT) simulations (using Gaussian or ORCA) predict NMR chemical shifts and compare them to experimental data to identify outliers .
Basic Biological Activity
Q. Q5: What biological targets or pathways are associated with this compound?
Methodological Answer: The compound exhibits p38 MAPK inhibition, as shown in kinase assays using recombinant enzymes (IC₅₀ values reported via ELISA) . Its anti-inflammatory potential is inferred from in vivo models (e.g., carrageenan-induced paw edema in rodents), where it reduces TNF-α and IL-6 levels by >50% at 10 mg/kg . Structural analogs with similar pyrazolyl ketone motifs show binding to the ATP pocket of kinases via hydrogen bonding with conserved residues (e.g., Lys53, Asp168) .
Advanced Biological Evaluation: SAR Studies
Q. Q6: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Library Synthesis: Prepare derivatives with variations in substituents (e.g., replacing 4-methoxyphenyl with halogenated or bulky groups) to assess steric/electronic effects .
- In Silico Screening: Molecular docking (AutoDock Vina) predicts binding affinities to p38 MAPK. Free energy perturbation (FEP) calculations quantify contributions of specific groups (e.g., methoxy vs. ethoxy) .
- Functional Assays: Use isoform-selective kinase profiling (e.g., SelectScreen®) to identify off-target effects. Dose-response curves (pIC₅₀) correlate structural changes with potency .
Mechanism of Action: Kinase Inhibition
Q. Q7: What experimental approaches validate the compound’s mechanism of action as a kinase inhibitor?
Methodological Answer:
- Kinase Activity Assays: Measure ATPase activity using malachite green phosphate detection. For example, pre-incubating the compound with p38α MAPK reduces ADP production by >70% .
- Western Blotting: Assess downstream signaling (e.g., phosphorylation of MAPKAPK-2) in cell lines (e.g., HCA2 fibroblasts). A >50% reduction in phospho-MAPKAPK-2 confirms target engagement .
- Cellular Thermal Shift Assay (CETSA): Quantify thermal stabilization of p38 MAPK in lysates treated with the compound, indicating direct binding .
Advanced Mechanistic Studies: Molecular Dynamics
Q. Q8: How can molecular dynamics (MD) simulations elucidate binding kinetics?
Methodological Answer:
- Trajectory Analysis: Run 100-ns MD simulations (AMBER/CHARMM) to monitor ligand-protein interactions. For example, hydrogen bonds between the amino group and p38 MAPK’s Lys53 are stable in >80% of frames .
- Binding Free Energy Calculations: Use MM-GBSA to decompose energy contributions (e.g., van der Waals, electrostatic). The chlorophenyl group contributes -3.2 kcal/mol to binding .
- Water Network Analysis: Identify displaceable water molecules in the binding pocket. Entropic gains from displacing 2–3 water molecules correlate with improved potency .
Crystallography & Structural Analysis
Q. Q9: What crystallographic methods are suitable for determining this compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Data collection at 100 K (λ = 1.5418 Å) resolves bond lengths/angles (e.g., C=O bond: 1.21 Å) .
- SHELX Refinement: Use SHELXL for structure solution. R-factor convergence below 0.05 ensures accuracy .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C-H···O contacts between methoxy and ketone groups) influencing crystal packing .
Stability & Degradation Pathways
Q. Q10: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for degradation products (e.g., hydrolysis of the methoxy group yields phenolic derivatives) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks. LC-MS identifies major degradation pathways (e.g., oxidation at the pyrazole amino group) .
- Metabolic Stability: Incubate with liver microsomes (human/rat). High clearance (>50% in 30 min) suggests rapid hepatic metabolism, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
